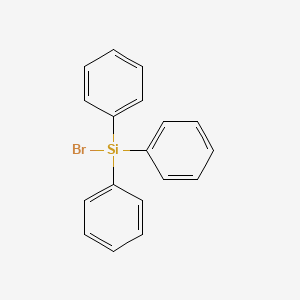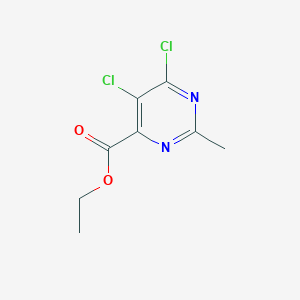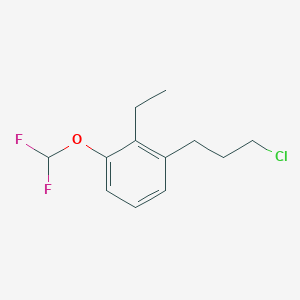
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene typically involves the following steps:
Alkylation: The 3-chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst like aluminum chloride.
Etherification: The ethoxy group can be introduced through a Williamson ether synthesis, where the phenol derivative of the benzene ring reacts with ethyl bromide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloropropyl group can be reduced to form propyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1-(3-aminopropyl)-4-ethoxy-3-iodobenzene or 1-(3-cyanopropyl)-4-ethoxy-3-iodobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-formyl-3-iodobenzene or 1-(3-chloropropyl)-4-carboxy-3-iodobenzene.
Reduction: Formation of 1-(3-propyl)-4-ethoxy-3-iodobenzene.
科学的研究の応用
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced materials.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene depends on its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic processes.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-4-methoxy-3-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-4-ethoxy-3-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(3-Chloropropyl)-4-ethoxy-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
1-(3-Chloropropyl)-4-ethoxy-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its analogs with different halogen substituents. The combination of the 3-chloropropyl and ethoxy groups further enhances its versatility in various chemical reactions and applications.
特性
分子式 |
C11H14ClIO |
|---|---|
分子量 |
324.58 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
SEGDBDVTKBVPCI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CCCCl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)











